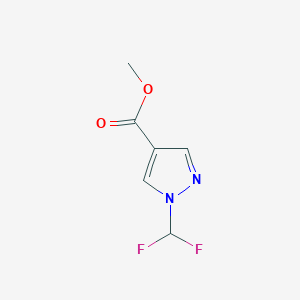

Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based ester derivative characterized by a difluoromethyl group at the 1-position and a methyl ester at the 4-position of the pyrazole ring. Its molecular formula is C₅H₄F₂N₂O₂, with a molecular weight of 162.1 g/mol and CAS number 1174305-81-7 . Structural data from crystallographic tools like Mercury CSD and refinement via SHELX programs (e.g., SHELXL) are critical for analyzing its conformation and intermolecular interactions .

Properties

IUPAC Name |

methyl 1-(difluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-12-5(11)4-2-9-10(3-4)6(7)8/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBTVQJANDHJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of difluoroacetic acid with pyrazole derivatives in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of a difluoromethyl intermediate, which then reacts with the pyrazole ring to form the desired product.

Industrial Production Methods

Industrial production of this compound often employs catalytic esterification using nanoscale titanium dioxide. This method is advantageous due to its high yield, short reaction time, and the use of inexpensive and readily available raw materials . The process avoids the use of organic solvents, reducing both solvent recovery costs and environmental pollution risks.

Chemical Reactions Analysis

Claisen Condensation for Intermediate Formation

Ethyl difluoroacetate undergoes Claisen condensation with α,β-unsaturated esters to form intermediates like dimethylamino vinyl methyl ketone. This step is critical for constructing the pyrazole backbone .

Reaction Pathway :

Conditions :

-

Base: Alkali hydroxides (e.g., NaOH)

-

Solvent: Polar aprotic solvents (e.g., DMF)

Hydrolysis to Carboxylic Acid

The ester group in methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate is hydrolyzed under alkaline conditions to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key precursor for further derivatization .

Reaction :

Conditions :

Acyl Chloride Formation and Amidation

The carboxylic acid derivative is converted to its acyl chloride using thionyl chloride, enabling nucleophilic substitution with amines (e.g., pyridin-2-amine) :

Reaction :

Example :

-

Substrate : Pyridin-2-amine

-

Conditions : Triethylamine (2 eq), CH₂Cl₂ solvent, 0°C → room temperature

Nucleophilic Substitution Reactions

The difluoromethyl group participates in nucleophilic substitutions under controlled conditions. For instance, iodide catalysts (KI/NaI) enhance reactivity in cyclization steps, reducing isomer formation .

Mechanistic Insight :

Functionalization for Agrochemical Derivatives

The compound serves as a scaffold for synthesizing fungicides like bixafen and fluxapyroxad. Key transformations include:

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate is synthesized through several methods involving the modification of pyrazole derivatives. The synthesis typically involves reacting N-methyl-3-aminopyrazole with difluoromethylating agents, followed by carboxylation processes. The compound's molecular structure allows it to participate in various chemical reactions that lead to the formation of more complex molecules.

Key Synthetic Routes

- Grignard Reactions : Utilizing Grignard reagents for the introduction of difluoromethyl groups.

- Diazotization and Coupling : A method involving diazotization of substituted anilines followed by coupling with difluoromethyl reagents.

- Carbon Dioxide Utilization : Recent developments highlight processes using carbon dioxide as a reagent to enhance sustainability in synthesis .

Biological Applications

This compound exhibits a range of biological activities that make it a valuable compound in medicinal chemistry.

Antimicrobial Activity

This compound has been shown to possess significant antimicrobial properties, making it a candidate for developing new bactericides and fungicides. It is particularly noted for its role as an intermediate in synthesizing fungicides like Isopyrazam and Sedaxane, which are effective against various fungal pathogens .

Anti-inflammatory and Antiproliferative Properties

Research indicates that derivatives of this compound demonstrate anti-inflammatory effects. For instance, related compounds have been tested against cancer cell lines (HeLa, HepG2) showing promising antiproliferative activity with IC50 values indicating effective cytotoxicity .

Agricultural Applications

The compound is primarily utilized in the agricultural sector as a precursor for synthesizing novel fungicides. The ability to modify its structure allows for the development of targeted agrochemicals that can enhance crop protection while minimizing environmental impact.

Case Studies

- Fungicide Development : A study documented the synthesis of Isopyrazam from this compound, showcasing its efficacy against specific fungal diseases in crops .

- Economic Impact : The production of fungicides utilizing this compound has been linked to significant economic benefits due to improved yield and reduced crop losses .

Data Tables

Mechanism of Action

The primary mechanism of action of Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain . By inhibiting SDH, the compound disrupts the electron transport chain, leading to the accumulation of succinate and a reduction in ATP production. This mechanism is particularly effective in controlling fungal growth in agricultural applications .

Comparison with Similar Compounds

Pyrazole carboxylates and their derivatives are widely studied for their structural diversity and functional applications. Below is a detailed comparison of Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate with structurally analogous compounds:

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: The difluoromethyl group in the target compound enhances electronegativity and lipophilicity compared to non-fluorinated analogs like 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid .

- Molecular Weight : Bulky substituents (e.g., cyclopentyl in ) significantly increase molecular weight, impacting solubility and diffusion properties.

- Ester vs. Acid : Methyl/ethyl esters (e.g., ) are typically more lipophilic than carboxylic acids (e.g., ), influencing bioavailability and reactivity.

Biological Activity

Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that has garnered attention for its biological activities, particularly in the fields of agriculture and medicinal chemistry. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound generally involves the reaction of difluoroacetic acid derivatives with hydrazines or hydrazones, leading to the formation of the pyrazole ring. The process typically includes:

- Formation of the Pyrazole Ring : The initial step involves the condensation of hydrazine with an appropriate carbonyl compound.

- Carboxylation : Following ring formation, carboxylation is achieved using reagents like carbon dioxide or carbonyl diimidazole.

- Methyl Esterification : Finally, esterification with methanol or methyl halides yields the methyl ester derivative.

Antifungal Activity

This compound and its derivatives have been primarily studied for their antifungal properties. Research indicates that these compounds act as succinate dehydrogenase inhibitors (SDHIs), a mechanism that disrupts the mitochondrial respiration chain in fungi.

- In Vitro Studies : A series of novel amides derived from this compound were tested against various phytopathogenic fungi, showing moderate to excellent antifungal activity. Notably, one derivative exhibited higher antifungal activity than boscalid, a commonly used fungicide .

| Compound | Fungal Species Targeted | Activity Level |

|---|---|---|

| 9m | Multiple Phytopathogens | Higher than Boscalid |

| 9n | Alternaria spp. | Moderate |

Anticancer Activity

In addition to antifungal properties, certain derivatives of this compound have shown promising anticancer activities:

- Cell Line Studies : Compounds were evaluated against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). Some derivatives demonstrated significant inhibition of cell proliferation without affecting normal fibroblast cells, indicating selective toxicity towards cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:

- Substituent Effects : The introduction of different alkyl or aryl groups at specific positions on the pyrazole ring significantly affects biological activity. For instance, substituents at position N1 can enhance or diminish antifungal and anticancer activities depending on their nature and steric properties .

Case Study 1: Antifungal Efficacy

A study conducted on a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives revealed that certain modifications led to enhanced antifungal efficacy against Zymoseptoria tritici, a pathogen responsible for significant crop losses. The study utilized molecular docking to identify key interactions between the compounds and target enzymes involved in fungal metabolism .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of pyrazole derivatives highlighted their ability to inhibit cell growth in multiple cancer types. The study emphasized that specific structural modifications resulted in increased cytotoxicity against non-small cell lung cancer and prostate cancer cells, suggesting a pathway for developing new therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate and its derivatives?

- Methodological Answer : A common approach involves cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives, followed by selective fluorination. For example, pyrazole-4-carboxylate esters can be synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis and fluorination steps. Chromatographic purification (e.g., flash column chromatography using heptane/EtOAc) is critical for isolating intermediates . Difluoromethylation may employ reagents like ClCF₂H or BrCF₂H under basic conditions, with regioselectivity controlled by steric and electronic effects of substituents .

Q. How can the crystal structure of this compound be determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with refinement software like SHELXL (SHELX suite) is standard. Mercury CSD 2.0 can visualize intermolecular interactions (e.g., hydrogen bonds, π-stacking) and packing patterns. For accurate refinement, high-resolution data (≤ 1.0 Å) is preferred to resolve fluorine atoms, which exhibit weak scattering .

Q. What role does the difluoromethyl group play in modulating the compound’s physicochemical properties?

- Methodological Answer : Fluorine’s high electronegativity reduces basicity of adjacent nitrogen atoms, enhancing metabolic stability and bioavailability. The difluoromethyl group (-CF₂H) also introduces steric bulk and dipole moments, affecting molecular conformation and binding affinity in biological targets. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Flash column chromatography (silica gel, gradient elution with heptane/EtOAc) effectively separates regioisomers. Recrystallization from ethanol/water mixtures improves purity. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) or ¹⁹F NMR .

Q. Are there established safety protocols for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data is limited, standard precautions for fluorinated compounds apply: use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/ingestion; first-aid measures include rinsing eyes/skin with water for ≥15 minutes. Dispose via licensed waste management services .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the synthesis and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways to predict regioselectivity in cyclocondensation. Transition-state analysis identifies energy barriers for fluorination steps. Molecular electrostatic potential (MEP) maps guide functionalization at the pyrazole C-3/C-5 positions .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Methodological Answer : Mercury CSD analysis reveals C–H···O and C–F···H–C interactions as key packing drivers. Hydrogen-bonding networks involving the carboxylate ester and difluoromethyl groups stabilize the lattice. Void analysis (Mercury) quantifies free volume, relevant for predicting solubility .

Q. How can molecular docking predict the biological activity of derivatives against target proteins?

- Methodological Answer : Docking simulations (AutoDock Vina, Schrödinger Suite) using high-resolution protein structures (PDB) assess binding modes. The difluoromethyl group’s hydrophobic and electrostatic contributions are analyzed via binding energy decomposition (e.g., MM-GBSA). In silico ADMET profiles (SwissADME) prioritize derivatives for synthesis .

Q. What are the stability profiles of this compound under thermal and photolytic conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH, ICH guidelines) monitor degradation via HPLC. Photostability is tested under UV (320–400 nm) to assess C–F bond lability. Mass spectrometry identifies degradation products (e.g., defluorination or ester hydrolysis). Note: Limited empirical data exists; extrapolate from analogs .

Q. How does substituent position (e.g., C-3 vs. C-5) influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : Hammett σ constants and Fukui indices (DFT) predict reactivity. Electron-withdrawing groups (e.g., -COOCH₃) at C-4 direct electrophiles to C-5. Experimental validation via nitration or halogenation reactions with regiochemical analysis (¹H/¹³C NMR) confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.